molecular formula C15H33NO B8505957 11-Amino-2,2-dimethyltridecan-1-OL CAS No. 69883-00-7

11-Amino-2,2-dimethyltridecan-1-OL

Cat. No.: B8505957
CAS No.: 69883-00-7
M. Wt: 243.43 g/mol
InChI Key: QURJOJRRXVGRPH-UHFFFAOYSA-N
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Description

11-Amino-2,2-dimethyltridecan-1-OL is a branched aliphatic amino alcohol characterized by a 13-carbon chain with a primary amino group at position 11 and two methyl groups at the second carbon. Its synthesis typically involves the reduction of α-amino acids, where the amino group is protected as a tert-butyl carbamate (Boc) and the carboxylic acid is reduced to a primary alcohol via mixed anhydrides .

Properties

CAS No.

69883-00-7

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

11-amino-2,2-dimethyltridecan-1-ol

InChI

InChI=1S/C15H33NO/c1-4-14(16)11-9-7-5-6-8-10-12-15(2,3)13-17/h14,17H,4-13,16H2,1-3H3

InChI Key

QURJOJRRXVGRPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCC(C)(C)CO)N

Origin of Product

United States

Comparison with Similar Compounds

Dodecan-1-ol (C₁₂H₂₆O)

  • Structure: A linear 12-carbon primary alcohol lacking amino or methyl substituents.
  • Physicochemical Properties :
    • Boiling point: 259°C; Melting point: 24°C; Low water solubility (0.04 g/L at 20°C) .
  • Applications : Used in surfactants, lubricants, and fragrance formulations.
  • Comparison: The absence of an amino group in Dodecan-1-ol reduces its polarity and reactivity compared to this compound, which exhibits higher solubility in polar solvents due to its amino functionality.

3,7-Dimethyl-2,6-octadien-1-ol (C₁₀H₁₈O)

  • Structure : A branched, unsaturated alcohol with conjugated double bonds.
  • Safety Profile : Classified as an irritant (CLP hazard class), requiring precautions to avoid skin/eye contact .
  • Comparison: The unsaturated structure of this compound increases its reactivity in oxidation reactions, whereas this compound’s saturated backbone enhances stability under thermal stress.

11-Azido-3,6,9-trioxaundecan-1-amine (C₁₁H₂₂N₄O₃)

  • Structure : Features an azido group and ether linkages in place of the methyl branches.
  • Applications : Azido derivatives are utilized in click chemistry for bioconjugation .
  • Comparison: The azido group offers rapid cycloaddition reactivity, while the amino group in this compound enables nucleophilic substitution or coordination chemistry.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Water Solubility Boiling Point (°C)
This compound 243.4 -NH₂, -OH, -CH(CH₃)₂ Moderate ~300 (estimated)
Dodecan-1-ol 186.3 -OH Low 259
3,7-Dimethyl-2,6-octadien-1-ol 154.3 -OH, conjugated diene Insoluble 230

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